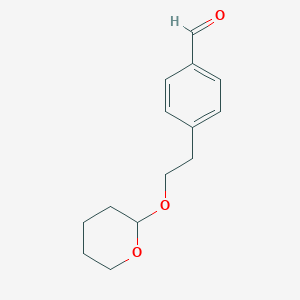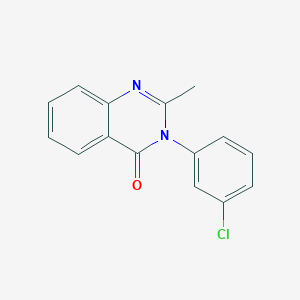
4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the quinazolinone family and has been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antifungal properties. In
Mechanism Of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of various enzymes involved in angiogenesis and metastasis, which are important processes in cancer progression.
Biochemical And Physiological Effects
Studies have shown that 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- exhibits minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. It has also been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to possess antifungal properties, making it a potential candidate for the treatment of fungal infections.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- is its potent anticancer activity against various cancer cell lines. Additionally, it exhibits minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which could limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the study of 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl-. One direction is to investigate its potential as a combination therapy with other anticancer drugs to enhance its efficacy. Another direction is to explore its potential as a treatment for other diseases, such as inflammatory diseases and fungal infections. Additionally, further studies are needed to fully understand its mechanism of action and to improve its solubility in water for better bioavailability.
In conclusion, 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- is a promising compound with potential therapeutic properties. Its potent anticancer, anti-inflammatory, and antifungal properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to improve its efficacy and bioavailability.
Synthesis Methods
The synthesis of 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- can be achieved through various methods, including the reaction of 3-(m-chlorophenyl)-2-methyl-2-thioxoimidazolidin-4-one with anthranilic acid in the presence of a suitable base. Another method involves the reaction of 2-methyl-3-(m-chlorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid with phosphoryl chloride followed by reaction with ammonia. Both methods have been shown to yield high purity and good yields of the desired compound.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- has been extensively studied for its potential therapeutic properties. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and antifungal properties, making it a potential candidate for the treatment of inflammatory diseases and fungal infections.
properties
CAS RN |
340-94-3 |
|---|---|
Product Name |
4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- |
Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H11ClN2O/c1-10-17-14-8-3-2-7-13(14)15(19)18(10)12-6-4-5-11(16)9-12/h2-9H,1H3 |
InChI Key |
FRZCXJROWSIXPR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)Cl |
Other CAS RN |
340-94-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



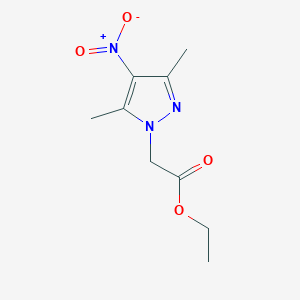
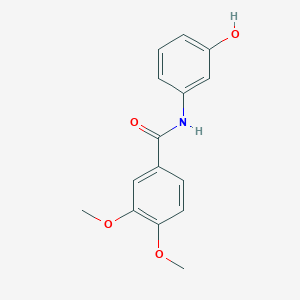
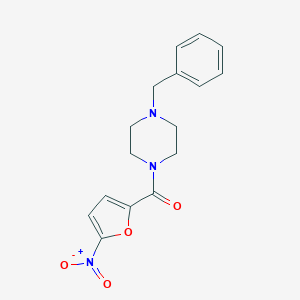
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)

![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)
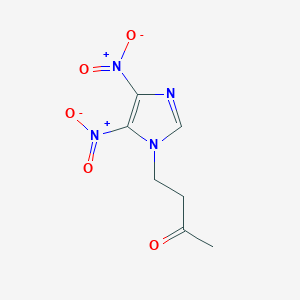
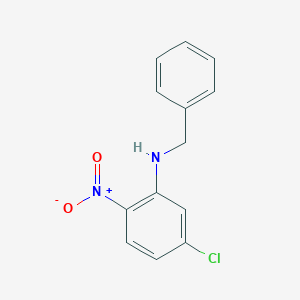
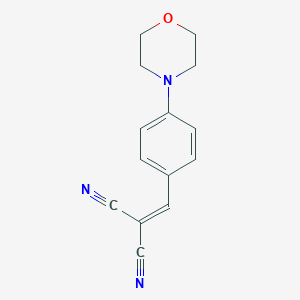
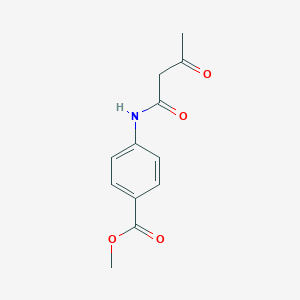
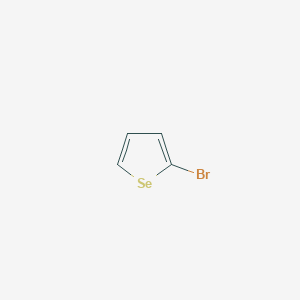
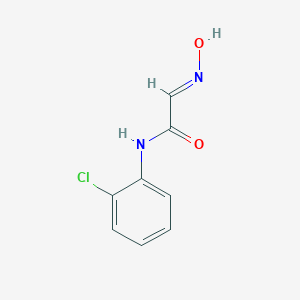
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)
